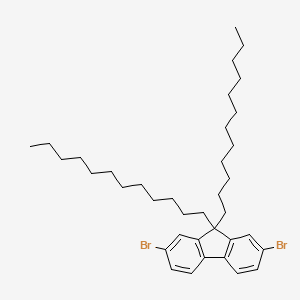

9,9-Didodecyl-2,7-dibromofluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,7-dibromo-9,9-didodecylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56Br2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOUJVGPGBSIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408708 | |

| Record name | 9,9-Didodecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286438-45-7 | |

| Record name | 9,9-Didodecyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-didodecylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 9,9-Didodecyl-2,7-dibromofluorene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 9,9-Didodecyl-2,7-dibromofluorene, a key intermediate in the development of organic electronic materials, including polymeric light-emitting diodes.[1] This document outlines the chemical properties of the reactants and the product, a detailed experimental protocol for its synthesis via phase-transfer catalysis, and a summary of its characterization data.

Overview of Starting Materials and Product

The synthesis of this compound involves the alkylation of 2,7-dibromofluorene with 1-bromododecane. The chemical and physical properties of these compounds are summarized in the table below.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 2,7-Dibromofluorene | Starting Material | C₁₃H₈Br₂ | 324.01 | Solid | 16433-88-8 |

| 1-Bromododecane | Alkylating Agent | C₁₂H₂₅Br | 249.23 | Liquid | 143-15-7 |

| Potassium Hydroxide | Base | KOH | 56.11 | Solid | 1310-58-3 |

| Aliquat 336 | Phase-Transfer Catalyst | C₂₅H₅₄ClN | 404.16 | Liquid | 63393-96-4 |

| This compound | Product | C₃₇H₅₆Br₂ | 660.65 | Solid | 286438-45-7 |

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an Sₙ2 mechanism. The reaction is facilitated by phase-transfer catalysis, which enables the transport of the hydroxide or alkoxide ion from the aqueous phase to the organic phase to deprotonate the acidic C9 proton of 2,7-dibromofluorene.

The reaction workflow is depicted in the diagram below:

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous 9,9-dioctyl-2,7-dibromofluorene and is expected to provide the desired product in good yield.[2]

Materials:

-

2,7-Dibromofluorene

-

1-Bromododecane

-

Potassium hydroxide (KOH)

-

Aliquat 336 (tricaprylylmethylammonium chloride)

-

Toluene

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography and recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 2,7-dibromofluorene, a 50% (w/w) aqueous solution of potassium hydroxide, a catalytic amount of Aliquat 336, and toluene.

-

Heating: Heat the suspension to 85°C with vigorous stirring.

-

Addition of Alkylating Agent: Add 1-bromododecane dropwise to the heated suspension via the dropping funnel.

-

Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at 85°C overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane to dissolve the organic components.

-

Transfer the mixture to a separatory funnel and wash with deionized water multiple times to remove excess potassium hydroxide and the phase-transfer catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient eluent system of hexane and dichloromethane.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Further purify the product by recrystallization from ethanol to yield this compound as a white solid.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Molar Ratio (2,7-dibromofluorene : 1-bromododecane) | 1 : 2.2-2.5 | An excess of the alkylating agent is used to ensure complete dialkylation. |

| Molar Ratio (2,7-dibromofluorene : KOH) | 1 : 10-20 | A large excess of base is used to drive the deprotonation. |

| Amount of Aliquat 336 | Catalytic | Typically 1-5 mol% relative to 2,7-dibromofluorene. |

| Reaction Temperature | 85°C | |

| Reaction Time | Overnight (12-18 hours) | |

| Expected Yield | 80-95% | Based on yields for similar 9,9-dialkyl-2,7-dibromofluorenes. |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 50-55 °C[3] |

| Molecular Weight | 660.65 g/mol [3] |

| ¹H NMR (CDCl₃) | Spectral data available from chemical suppliers and databases. |

| ¹³C NMR (CDCl₃) | Spectral data available from chemical suppliers and databases. |

| Purity (by HPLC) | ≥97% |

Safety and Handling

-

2,7-Dibromofluorene: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromododecane: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

-

Aliquat 336: Irritant. Avoid contact with skin and eyes.

-

Organic Solvents (Toluene, Dichloromethane, Hexane, Ethanol): Flammable and/or toxic. Use in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound via phase-transfer catalysis is a robust and efficient method for producing this valuable intermediate for organic electronics. The procedure outlined in this guide, when performed with appropriate safety precautions, should provide the target compound in high yield and purity. Proper characterization is essential to ensure the quality of the final product for its intended applications.

References

In-depth Technical Guide on the NMR Characterization of 9,9-Didodecyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 9,9-Didodecyl-2,7-dibromofluorene, a key intermediate in the synthesis of advanced organic electronic materials. This document details the expected ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for its synthesis and subsequent NMR analysis, and presents a logical workflow for its characterization.

Core Concepts in the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For this compound, NMR is employed to confirm the successful synthesis and purity of the compound by identifying the chemical environments of its constituent protons (¹H NMR) and carbon atoms (¹³C NMR).

The molecular structure of this compound features a fluorene core, which is a tricyclic aromatic system. The key structural features to be verified by NMR include:

-

Aromatic Protons: The protons on the fluorene backbone. Their chemical shifts and coupling patterns are indicative of the substitution pattern.

-

Alkyl Chains: The two long dodecyl chains attached at the C9 position. The signals from these chains will appear in the aliphatic region of the spectrum.

-

Quaternary Carbons: The carbon atoms in the fluorene skeleton that do not have any attached protons, including the C9 atom bearing the dodecyl chains and the carbon atoms attached to the bromine atoms.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.60 | Multiplet | 4H | Aromatic protons (H1, H3, H6, H8) |

| ~7.40 - 7.50 | Doublet | 2H | Aromatic protons (H4, H5) |

| ~1.90 - 2.00 | Multiplet | 4H | α-CH₂ of dodecyl chains |

| ~1.00 - 1.40 | Broad Multiplet | 36H | -(CH₂)₉- of dodecyl chains |

| ~0.80 - 0.90 | Triplet | 6H | Terminal CH₃ of dodecyl chains |

| ~0.50 - 0.70 | Multiplet | 4H | β-CH₂ of dodecyl chains |

Note: The assignments are based on the standard numbering of the fluorene ring. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C4a, C4b |

| ~139 | C9a, C8a |

| ~130 | C1, C6 |

| ~126 | C3, C8 |

| ~121.5 | C4, C5 |

| ~121 | C2, C7 |

| ~55 | C9 |

| ~40 | α-CH₂ |

| ~32 | -(CH₂)₉- |

| ~30 | -(CH₂)₉- |

| ~29.5 | -(CH₂)₉- |

| ~29 | -(CH₂)₉- |

| ~24 | β-CH₂ |

| ~22.5 | -(CH₂)₉- |

| ~14 | Terminal CH₃ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and NMR characterization of this compound.

Synthesis of this compound

A common synthetic route to 9,9-dialkyl-2,7-dibromofluorenes involves the alkylation of 2,7-dibromofluorene.

Materials:

-

2,7-Dibromofluorene

-

1-Bromododecane

-

Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., Aliquat 336)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Hexane

Procedure:

-

A mixture of 2,7-dibromofluorene, powdered potassium hydroxide, and a catalytic amount of a phase-transfer catalyst in a mixture of toluene and DMSO is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to approximately 70-80 °C.

-

1-Bromododecane is added dropwise to the heated mixture.

-

The reaction is stirred vigorously at this temperature for several hours until the starting material is consumed (monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a solvent mixture such as methanol/hexane to yield this compound as a white or off-white solid.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Approximately 10-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

The sample is vortexed or sonicated to ensure complete dissolution.

-

The NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The acquired data is processed (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard TMS (0 ppm).

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, culminating in its NMR analysis.

Caption: Workflow for the synthesis and NMR characterization.

An In-depth Technical Guide to 9,9-Didodecyl-2,7-dibromofluorene

CAS Number: 286438-45-7

This technical guide provides a comprehensive overview of 9,9-Didodecyl-2,7-dibromofluorene, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis and polymerization, and its primary applications, with a focus on organic light-emitting diodes (OLEDs).

Compound Identification and Properties

This compound is a fluorene derivative characterized by two dodecyl chains at the C9 position and bromine atoms at the C2 and C7 positions.[1] The long alkyl chains are crucial for ensuring solubility in common organic solvents, a vital property for solution-based processing of organic electronic devices. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the synthesis of a wide range of conjugated polymers.[1]

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 286438-45-7 | [1][2] |

| Molecular Formula | C₃₇H₅₆Br₂ | [2] |

| Molecular Weight | 660.65 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 50-55 °C | [2] |

| Boiling Point | 180 °C at 0.15 mmHg | [2] |

| Purity | Typically >97% | [1] |

Solubility

| Solvent | Solubility of 9,9-Dihexyl-2,7-dibromofluorene (proxy) |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocols

This section outlines the general experimental procedures for the synthesis of this compound and its subsequent polymerization, which is a key application.

Synthesis of this compound

A representative synthesis involves a two-step process starting from 2,7-dibromofluorene. The following is a general protocol adapted from the synthesis of similar 9,9-dialkylfluorenes.

Step 1: Alkylation of 2,7-Dibromofluorene

-

Reactants: 2,7-Dibromofluorene, 1-bromododecane, potassium hydroxide (KOH), and a phase-transfer catalyst (e.g., Aliquat 336).

-

Solvent: Dimethyl sulfoxide (DMSO) or a biphasic system with an organic solvent.

-

Procedure:

-

2,7-Dibromofluorene is dissolved in the chosen solvent.

-

A strong base, such as powdered KOH, is added to deprotonate the C9 position of the fluorene ring.

-

The phase-transfer catalyst is added to facilitate the reaction between the aqueous and organic phases.

-

1-Bromododecane is added dropwise to the reaction mixture at an elevated temperature (e.g., 70-80 °C).

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After cooling, the product is extracted with an organic solvent, washed with water, and dried.

-

The crude product is purified by column chromatography or recrystallization.

-

Step 2: Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure, ensuring the presence of the dodecyl chains and the dibrominated fluorene core.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Polymerization via Suzuki Coupling

This compound is a key monomer for synthesizing polyfluorene derivatives through Suzuki coupling. This reaction creates a polymer backbone with alternating aromatic units.

-

Reactants: this compound, a diboronic acid or ester comonomer (e.g., fluorene-2,7-diboronic acid bis(pinacol) ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃ or Na₂CO₃).

-

Solvent: A mixture of toluene and water is commonly used.

-

Procedure:

-

The monomers, catalyst, and base are combined in the solvent system.

-

The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

The polymerization is allowed to proceed for 24-48 hours.

-

The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried.

-

The polymer is further purified by Soxhlet extraction to remove residual catalyst and oligomers.

-

Applications in Organic Electronics

The primary application of this compound is as a monomer for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs).

Role in OLEDs

Polyfluorenes derived from this monomer are known for their high photoluminescence quantum yields and excellent thermal stability, making them suitable for the emissive layer in OLED devices.[1] These polymers typically exhibit strong blue emission, a crucial color for full-color displays and white lighting applications.

Photophysical and Electrochemical Properties of Derived Polymers

The electronic properties of polymers synthesized from this compound are critical for their performance in OLEDs.

| Property | Typical Value Range | Significance |

| Absorption Maximum (λ_abs) | 380 - 450 nm | Determines the color of the material and its light-harvesting capabilities. |

| Emission Maximum (λ_em) | 420 - 550 nm | Dictates the color of the emitted light in an OLED. Polyfluorenes are known for their blue-green emission. |

| HOMO Level | -5.4 to -5.8 eV | Highest Occupied Molecular Orbital energy level, influencing hole injection and transport. |

| LUMO Level | -2.1 to -2.5 eV | Lowest Unoccupied Molecular Orbital energy level, affecting electron injection and transport. |

| Electrochemical Band Gap | ~3.0 eV | The energy difference between HOMO and LUMO, which correlates with the emission color. |

Signaling Pathways and Drug Development

Currently, there is no scientific literature to suggest that this compound has any direct biological activity or applications in drug development or signaling pathways. Its use is predominantly in the field of materials science and organic electronics.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a polyfluorene derivative using this compound.

Caption: General synthesis and polymerization workflow.

Application in OLEDs

This diagram shows the logical relationship of how the monomer leads to the fabrication of an OLED device.

Caption: From monomer to OLED device application.

References

A Comprehensive Technical Guide to 9,9-Didodecyl-2,7-dibromofluorene for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physical and chemical properties of 9,9-Didodecyl-2,7-dibromofluorene, a key building block in the development of advanced organic electronic materials. This document consolidates essential data, outlines detailed experimental protocols, and presents logical workflows to support its application in research and development.

Core Physical and Chemical Properties

This compound is a fluorene derivative characterized by two long alkyl chains at the C9 position and bromine atoms at the C2 and C7 positions. These structural features impart high solubility in common organic solvents and provide reactive sites for polymerization, making it a valuable monomer for the synthesis of conjugated polymers used in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1]

General Properties

| Property | Value | Reference |

| IUPAC Name | 2,7-dibromo-9,9-didodecylfluorene | |

| CAS Number | 286438-45-7 | [2] |

| Molecular Formula | C₃₇H₅₆Br₂ | [2] |

| Molecular Weight | 660.65 g/mol | [2] |

| Appearance | White to light yellow powder/solid | |

| Melting Point | 50-55 °C | [2] |

| Boiling Point | 180 °C at 0.15 mmHg | [2] |

Spectroscopic and Solubility Data

| Parameter | Expected Value/Range | Comments |

| ¹H NMR (CDCl₃) | Aromatic protons: ~7.4-7.6 ppm; Alkyl chain protons: ~0.8-2.0 ppm | The aromatic region will show characteristic signals for the substituted fluorene core. The aliphatic region will be dominated by the signals of the two dodecyl chains. |

| ¹³C NMR (CDCl₃) | Aromatic carbons: ~120-152 ppm; Alkyl carbons: ~14-55 ppm | The spectrum will show distinct signals for the quaternary C9 carbon and the aromatic carbons, along with a series of signals for the dodecyl chains. |

| UV-Vis Absorption (in THF) | λₘₐₓ ≈ 300-320 nm | Characteristic π-π* transition of the fluorene core. |

| Photoluminescence (in THF) | Emission peak ≈ 410-430 nm (Blue emission) | Expected to be a strong blue emitter, typical for polyfluorene precursors. |

| Solubility | High solubility in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. | The long dodecyl chains significantly enhance solubility, which is crucial for solution-based processing of derived polymers.[1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound. The synthesis protocol is adapted from established procedures for similar 9,9-dialkyl-2,7-dibromofluorenes.

Synthesis of this compound

This procedure is adapted from the synthesis of 9,9-dioctyl-2,7-dibromofluorene.

Materials:

-

2,7-Dibromofluorene

-

1-Bromododecane

-

Potassium hydroxide (KOH)

-

Aliquat 336 (phase-transfer catalyst)

-

Dichloromethane

-

Anhydrous Toluene

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 2,7-dibromofluorene, a 50% (w/w) aqueous solution of potassium hydroxide, and a catalytic amount of Aliquat 336 in toluene.

-

Heat the mixture to 85 °C with vigorous stirring.

-

Add 1-bromododecane dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 85 °C overnight.

-

Cool the mixture to room temperature and add dichloromethane to extract the organic phase.

-

Separate the organic layer and wash it with water three times.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound as a white solid.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis absorption spectrum should be measured in a dilute solution (e.g., 10⁻⁵ M in THF) using a dual-beam spectrophotometer.

-

Photoluminescence (PL) Spectroscopy: The PL spectrum should be recorded in a dilute solution (e.g., 10⁻⁵ M in THF) using a spectrofluorometer. The sample should be excited at its absorption maximum.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthetic route for this compound.

Caption: Workflow for the synthesis of a polyfluorene for OLEDs.

Conclusion

This compound is a versatile and essential monomer for the synthesis of high-performance conjugated polymers for organic electronic applications. Its excellent solubility and defined reactive sites allow for the creation of well-defined polymeric structures with desirable optoelectronic properties. The protocols and data presented in this guide are intended to facilitate further research and development in this exciting field.

References

Determining the Solubility of 9,9-Didodecyl-2,7-dibromofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility of 9,9-Didodecyl-2,7-dibromofluorene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for solubility determination and a general workflow for the synthesis of related fluorene-based compounds. This information is intended to empower researchers to generate their own precise solubility data, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where solution-processing is a key fabrication step.

Introduction

This compound is a monomer used in the synthesis of conjugated polymers. The long alkyl chains at the C9 position are introduced to enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution. The bromine atoms at the C2 and C7 positions serve as reactive sites for subsequent polymerization reactions, such as Suzuki or Stille coupling. An accurate understanding of the monomer's solubility is critical for controlling reaction kinetics, optimizing polymer properties, and developing reproducible fabrication processes for electronic devices.

Experimental Protocol: Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (e.g., toluene, chloroform, tetrahydrofuran (THF), chlorobenzene, xylene) of analytical grade

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with airtight caps (e.g., 4 mL or 20 mL scintillation vials)

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Syringe filters (0.2 µm pore size, compatible with the chosen solvent)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure that undissolved solid remains.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed. This step is crucial to avoid transferring solid particles during the next step.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

For highly concentrated solutions, it may be necessary to pass the extracted supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the extracted aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis. The dilution factor should be recorded accurately.

-

-

Quantification:

-

The concentration of the diluted solution can be determined using a suitable analytical technique. UV-Vis spectrophotometry is often a convenient method for conjugated molecules like this compound.

-

A calibration curve must first be generated by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Alternatively, the solvent from a known volume of the saturated solution can be carefully evaporated under reduced pressure, and the mass of the remaining solid can be measured using an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Data Presentation:

The obtained solubility data should be compiled into a clear and organized table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Experimental Value |

| Chloroform | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran | 25 | Experimental Value | Experimental Value |

| Chlorobenzene | 25 | Experimental Value | Experimental Value |

| Xylene (isomers) | 25 | Experimental Value | Experimental Value |

| Other Solvents | As Tested | Experimental Value | Experimental Value |

Logical Workflow: Synthesis of 9,9-Dialkyl-2,7-dibromofluorene

The following diagram illustrates a generalized synthetic workflow for preparing 9,9-dialkyl-2,7-dibromofluorene derivatives, starting from fluorene. This provides context for the production of the monomer for which solubility is being determined.

An In-depth Technical Guide to the Molecular Structure of 9,9-Didodecyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Didodecyl-2,7-dibromofluorene is a substituted fluorene derivative that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its molecular architecture, characterized by a planar fluorene core functionalized with two bromine atoms and two long alkyl chains, imparts unique properties that are leveraged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The long dodecyl chains enhance solubility and processability, while the bromine atoms provide reactive sites for polymerization and further functionalization. This guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, key structural parameters, and spectroscopic signature.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 2,7-dibromo-9,9-didodecyl-9H-fluorene |

| Synonyms | 2,7-Dibromo-9,9-didodecylfluorene |

| CAS Number | 286438-45-7 |

| Molecular Formula | C₃₇H₅₆Br₂ |

| Molecular Weight | 660.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 50-55 °C |

| Boiling Point | 180 °C at 0.15 mmHg |

| SMILES String | CCCCCCCCCCCCC1(CCCCCCCCCCCC)c2cc(Br)ccc2-c3ccc(Br)cc13 |

| InChI Key | KFOUJVGPGBSIFB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through a phase-transfer-catalyzed alkylation of 2,7-dibromofluorene. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 9,9-dioctyl-2,7-dibromofluorene.

Materials:

-

2,7-Dibromofluorene

-

1-Bromododecane

-

Potassium hydroxide (KOH)

-

Aliquat 336 (phase-transfer catalyst)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

A solution of potassium hydroxide (50% w/w in deionized water) is prepared.

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, 2,7-dibromofluorene and Aliquat 336 are added to the KOH solution.

-

The mixture is heated to 85 °C with vigorous stirring.

-

1-Bromododecane is added dropwise to the heated suspension.

-

The reaction mixture is stirred at 85 °C overnight.

-

After cooling to room temperature, dichloromethane is added to the reaction mixture to extract the product.

-

The organic layer is separated, washed with deionized water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrochemical Properties of 9,9-Didodecyl-2,7-dibromofluorene

This technical guide provides a comprehensive overview of the electrochemical properties of this compound, a key building block in the synthesis of advanced organic electronic materials. Due to its long alkyl chains, this fluorene derivative offers excellent solubility and processability, making it a valuable monomer for the creation of high-performance conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Understanding its electrochemical behavior is paramount for designing and optimizing these next-generation electronic devices.

While specific experimental data for this compound is not extensively reported in publicly available literature, this guide furnishes a detailed, representative experimental protocol for its electrochemical characterization based on established methods for analogous 9,9-dialkyl-2,7-dibromofluorene derivatives. Furthermore, a summary of electrochemical data for closely related compounds is presented to provide a reliable estimate of the expected properties of the title compound.

Data Presentation: Electrochemical Properties of Analogous Fluorene Derivatives

The following table summarizes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the electrochemical bandgap, for fluorene-based molecules and polymers with similar core structures. This data, obtained through cyclic voltammetry, offers a valuable reference point for predicting the electrochemical behavior of this compound. The energy levels of the HOMO and LUMO are crucial in determining the charge injection and transport properties of the resulting materials, as well as the open-circuit voltage in photovoltaic devices.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference Compound(s) |

| Poly(9,9-dioctylfluorene) (PFO) | -5.8 | -2.12 | 3.68 | 9,9-Dioctyl-2,7-dibromofluorene based polymer |

| Fluorene-based Copolymers | -5.15 to -5.19 | - | - | 9,9'-Diarylfluorene derivatives with triphenylamine core |

| Poly(9-borafluorene) Homopolymer (P9BF) | - | -3.9 | 2.28 (optical) | A boron-containing polyfluorene analogue |

| Perylene Monoimide-Fluorene-Perylene Monoimide | - | - | - | Fluorene-linked non-fullerene acceptor |

Experimental Protocols: Cyclic Voltammetry of 9,9-Dialkyl-2,7-dibromofluorene Derivatives

This section outlines a detailed, generalized experimental protocol for determining the electrochemical properties of this compound using cyclic voltammetry (CV). This technique is instrumental in probing the redox behavior of the molecule and estimating its HOMO and LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of this compound and to calculate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Analyte: this compound

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode

-

Counter Electrode: Platinum wire or foil

-

Potentiostat/Galvanostat with CV software

-

Electrochemical Cell: Three-electrode cell

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deaeration

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Dry the electrode completely before use.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the analyte solution to the cell.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction. The potential window should be wide enough to encompass the redox events of interest.

-

Typical scan rates range from 20 to 200 mV/s.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the recorded voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E1/2 of Fc/Fc⁺ is approximately 0.4 V vs. SCE and its HOMO level is assumed to be -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

-

-

The electrochemical bandgap (Eg) can be estimated from the difference between the onset oxidation and reduction potentials:

-

Eg (eV) = Eox - Ered

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for the electrochemical characterization of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thermal Stability of Fluorene-Based Polymers

Fluorene-based polymers are a significant class of conjugated polymers, renowned for their high photoluminescence quantum efficiency, charge carrier mobility, and thermal stability.[1][2] These properties make them highly attractive for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic thin-film transistors, and biosensors.[1] However, the long-term performance and operational lifetime of devices based on these materials are critically dependent on their stability under thermal stress. This guide provides a comprehensive overview of the thermal stability of fluorene-based polymers, detailing degradation mechanisms, key influencing factors, and standard characterization protocols.

Core Mechanisms of Thermal Degradation

The thermal degradation of fluorene-based polymers, particularly in the presence of oxygen, is a primary factor limiting device longevity. The process often involves the breaking of chemical bonds in both the main and side chains.[3] The most well-documented degradation pathway is thermal oxidation, which leads to the formation of fluorenone "keto" defects along the polymer backbone.[3][4][5]

This degradation is understood to be an autocatalytic radical-chain process:[3][4]

-

Initiation: The process begins with the formation of radical species on the polymer, typically at the alkyl side chains, under thermal stress.[3]

-

Propagation: These radicals react with oxygen to form peroxy radicals. The peroxy radicals then abstract hydrogen from adjacent polymer side chains, creating hydroperoxides and new alkyl radicals, thus propagating the chain reaction.[3]

-

Ketone Formation: The decomposition of these intermediates leads to the formation of fluorenone and other ketone groups. These ketone defects act as fluorescence quenchers and are responsible for the undesirable green emission band (around 530 nm) that often appears in degraded polyfluorene devices, shifting the desired blue emission.[1][3][5]

This oxidative process can also lead to crosslinking between polymer chains, further altering the material's morphology and electronic properties.[3][4]

Factors Influencing Thermal Stability

The inherent thermal stability of fluorene-based polymers can be significantly enhanced through strategic molecular design. Key strategies focus on modifying the polymer backbone and the side chains at the C-9 position of the fluorene unit.

-

Backbone Rigidification: Increasing the rigidity of the polymer backbone can restrict chain mobility and enhance thermal stability. Copolymerization with rigid monomers is an effective approach. For instance, incorporating fluorene units into poly(aryl ether ketone)s (PAEKs) has resulted in polymers with high glass transition temperatures (Tg) in the range of 230-240 °C.[6]

-

Side-Chain Engineering: The nature of the substituents at the C-9 position plays a crucial role.

-

Bulky/Dendritic Groups: Attaching bulky or dendritic side chains increases the free volume and raises the Tg, which can prevent morphological changes at elevated temperatures.[6]

-

Spiro-functionalization: Creating a spiro-center at the C-9 bridge (e.g., 9,9'-spirobifluorene) is particularly effective. This modification increases the Tg and improves spectral stability by preventing the polymer chains from packing too closely, which can lead to the formation of undesirable low-energy emission bands known as excimers upon thermal annealing.[7]

-

Aromatic vs. Alkyl Substitution: Polymers with aromatic substituents at the C-9 position are generally more photochemically and thermally stable than those with alkyl side chains. The alkyl groups are more susceptible to the radical chain oxidation process that leads to fluorenone formation.[8]

-

Side-Chain Length: The length of alkyl side chains can also influence thermal properties, though the effect is primarily on morphology and packing rather than the degradation temperature itself.[9][10] Attaching alkoxy side chains to phenylene rings in fluorene copolymers can inhibit backbone aggregation and improve the thermal stability of the emission spectra.

-

-

Copolymerization: Introducing comonomers into the polyfluorene backbone can disrupt the planarity and packing, which can suppress excimer formation and enhance thermal stability.[7] For example, diazafluorene (DAF)-based copolymers exhibit good thermal stability.[11]

Quantitative Thermal Property Data

The thermal stability of polymers is primarily quantified by two key parameters: the glass transition temperature (Tg) and the decomposition temperature (Td). Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Td is the temperature at which the material begins to chemically decompose, typically measured as the temperature of 5% or 10% weight loss by Thermogravimetric Analysis (TGA).

The tables below summarize representative thermal data for various fluorene-based polymers, illustrating the impact of different molecular design strategies.

Table 1: Glass Transition Temperatures (Tg) of Various Fluorene-Based Polymers

| Polymer Type | Modification Strategy | Tg (°C) | Reference(s) |

| Poly(dihexylfluorene) | Standard Alkyl Side Chains | ~70-80 | [6] |

| Siloxane-bridged Poly(dihexylfluorene) | Backbone Rigidification | >100 | [6] |

| Fluorene-based Poly(aryl ether ketone)s | Backbone Rigidification (Copolymer) | 230-240 | [6] |

| Fluorene-Sulfone Polyesters | Cardo Structure Copolymers | 40-116 | [12][13] |

| Poly(DL-lactide)-Fluorene Copolymer | Copolymerization with BPF | Up to 61.1 | [14] |

| Poly(9,9-dihexylfluorene-alt-2,5-dihexyloxybenzene) | Alkoxy Side Chains on Comonomer | 74 |

Table 2: Decomposition Temperatures (Td) of Various Fluorene-Based Polymers

| Polymer Type | Measurement Condition | Td (°C) | Reference(s) |

| Fluorene-Sulfone Polyesters | 10% Weight Loss (N₂) | 350-398 | [12][13] |

| BTD-based Polyimides | 5% Weight Loss (N₂) | >400 | [15] |

| Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) | <3% Weight Loss (N₂) | ~400 | [16] |

| Diazafluorene-based Copolymers | 5% Weight Loss (N₂) | 365-411 | [11] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature (Td) and char yield.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (typically platinum or alumina).

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the analysis.

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).[12]

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%).

-

The residual weight at the end of the experiment is the char yield.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine phase transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[17][18]

Methodology:

-

Sample Preparation: Accurately weigh 5-8 mg of the dry polymer sample into a hermetically sealed aluminum DSC pan.[12]

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Heating & Cooling Program: A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history.

-

First Heat: Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected Tg and any melting peaks.[19]

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Second Heat: Ramp the temperature again at the same heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

Conclusion

The thermal stability of fluorene-based polymers is a multifaceted property governed by the interplay of backbone architecture, side-chain functionality, and environmental conditions. The primary degradation pathway in the presence of air is thermal oxidation, leading to the formation of emissive fluorenone defects that compromise the material's desired optical properties. Through targeted chemical modifications—such as backbone rigidification, the introduction of bulky or spiro-cyclic side chains, and strategic copolymerization—significant improvements in both glass transition and decomposition temperatures can be achieved. A thorough characterization using standard techniques like TGA and DSC is essential for quantifying these properties and guiding the development of next-generation materials with enhanced stability for robust and long-lasting optoelectronic applications.

References

- 1. Polyfluorene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Spectral and thermal spectral stability study for fluorene-based conjugated polymers - 西北工业大学 [pure.nwpu.edu.cn:443]

- 8. researchgate.net [researchgate.net]

- 9. Side-Chain Effects on the Thermoelectric Properties of Fluorene-Based Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. tainstruments.com [tainstruments.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety of 9,9-Didodecyl-2,7-dibromofluorene

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 9,9-Didodecyl-2,7-dibromofluorene, a key intermediate in the synthesis of polymeric light-emitting diodes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science who may handle this compound.

Section 1: Chemical Product and Company Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 2,7-Dibromo-9,9-didodecyl-9H-fluorene, 2,7-Dibromo-9,9-didodecylfluorene |

| CAS Number | 286438-45-7[3] |

| Molecular Formula | C37H56Br2[3] |

| Molecular Weight | 660.65 g/mol [3] |

Section 2: Hazards Identification

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties of this substance by ingestion have not been thoroughly investigated.

GHS Hazard Statements for a Structurally Similar Compound (9,9-Dioctyl-2,7-dibromofluorene):

It is recommended to handle this compound with the same precautions as a compound classified with these hazards.

Section 3: Composition and Information on Ingredients

| Component | CAS Number | Purity |

| This compound | 286438-45-7 | 97%[3] |

Section 4: First Aid Measures

Immediate medical attention is recommended in case of exposure. The following are general first-aid procedures.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 9,9-Di-n-dodecyl-2,7-dibromofluorene, 98% | Fisher Scientific [fishersci.ca]

- 3. 9,9-双十二烷基-2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,7-Dibromo-9,9-di-n-octylfluorene | C29H40Br2 | CID 5215321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.ossila.com [downloads.ossila.com]

Methodological & Application

Application Notes and Protocols: 9,9-Didodecyl-2,7-dibromofluorene in Organic Electronics

Introduction

9,9-Didodecyl-2,7-dibromofluorene is a key organic intermediate extensively utilized in the synthesis of high-performance conjugated polymers for organic electronic applications. Its molecular structure consists of a rigid, planar fluorene core, which provides excellent thermal stability and a high photoluminescence quantum yield. The two long dodecyl chains at the C-9 position are crucial for ensuring high solubility in common organic solvents, which facilitates solution-based processing of electronic devices.[1] The bromine atoms at the C-2 and C-7 positions serve as reactive sites for various cross-coupling reactions, enabling the polymerization into high-molecular-weight polyfluorenes and their copolymers.[1] These resulting polymers are a cornerstone class of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1]

Application Notes

Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes derived from this compound, such as poly(9,9-didodecylfluorene) (PFD) and its copolymers, are highly valued in OLEDs for their strong blue electroluminescence, high charge-carrier mobility, and good processability. They can function as the primary light-emitting material in the emissive layer (EML) or as a host material for phosphorescent or fluorescent dopants. The wide bandgap of polyfluorenes makes them particularly suitable for efficient blue emission, a critical component for full-color displays and solid-state lighting.[1] By copolymerizing the dibromofluorene monomer with other aromatic units, the emission color can be tuned across the visible spectrum.

Quantitative Data: Performance of Polyfluorene-Based OLEDs

Note: Most detailed performance data in the literature is for the closely related poly(9,9-dioctylfluorene) (PFO/F8), which is presented here as a representative of the poly(9,9-dialkylfluorene) family.

| Device Type | Polymer Used | Role of Polymer | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| PLED | PFO doped with Eu³⁺ complex | Host/Emitter | ~1% | Dichromic (Blue/Red) | [2] |

| Blue PLED | PFO (nanoparticles) | Emitter | Film PLQY up to 68% (vs. 23% for bulk film) | Blue | [3] |

| Blue OLED | Phosphine Oxide-linked host | Host | 11% | Blue | [4] |

| Yellow PhOLED | Spiro-fluorene based host | Host | 27.1% | Yellow | [5] |

Organic Field-Effect Transistors (OFETs)

In OFETs, polyfluorenes serve as the active semiconducting layer responsible for charge transport between the source and drain electrodes. The rigid backbone of the polymer facilitates efficient intra-chain and inter-chain charge hopping, leading to high charge carrier mobilities.[6] Polyfluorenes are typically p-type semiconductors (hole-transporting). The performance of polyfluorene-based OFETs is highly dependent on the processing conditions and the resulting thin-film morphology. Techniques like thermal annealing and chain alignment can significantly enhance device performance by improving crystallinity and intermolecular packing.[6][7]

Quantitative Data: Hole Mobility in Polyfluorene-Based OFETs

| Polymer | Measurement Technique | Condition | Hole Mobility (cm²/Vs) | Reference |

| Poly(9,9-dioctylfluorene) (PFO) | Time-of-Flight (TOF) | Room Temp, Non-annealed | 4 x 10⁻⁴ | [1] |

| Poly(9,9-dioctylfluorene) (PFO) | Time-of-Flight (TOF) | Annealed | 10⁻³ - 10⁻² | [6] |

| TFB Copolymer¹ | Time-of-Flight (TOF) | Room Temp | 1 x 10⁻² | [1] |

| PFTPA² | Space-Charge Limited Current | As-cast film | 1.12 x 10⁻⁵ | [8] |

¹ TFB: poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl))diphenylamine)][1] ² PFTPA: poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene[8]

Organic Photovoltaics (OPVs)

While not as dominant as in OLEDs or OFETs, polyfluorene derivatives are also used in OPVs, typically as the electron-donating material in a bulk heterojunction (BHJ) active layer, blended with a fullerene-based acceptor like PCBM.[9] The broad absorption spectrum of some polyfluorene copolymers can contribute to light harvesting.[9] However, the power conversion efficiency (PCE) of simple polyfluorene-based solar cells is often modest. Higher efficiencies are typically achieved by engineering copolymers with lower bandgaps or by using polyfluorenes in ternary blend systems to improve morphology and photon capture.[9]

Quantitative Data: Performance of Polyfluorene-Based OPVs

| Polymer System | Device Architecture | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Power Conversion Efficiency (PCE) | Reference |

| F8T2¹:PCBM | BHJ | 0.91 V | 0.23 mA/cm² | 0.10% | [9] |

| F8T2¹:P3HT:PCBM | Ternary BHJ | 0.85 V | 3.02 mA/cm² | 0.90% | [9] |

| PPDT2FBT²:PC₇₀BM | BHJ | - | 15.7-16.3 mA/cm² | up to 9.39% | [10][11] |

¹ F8T2: poly(9,9-dioctylfluorene-co-bithiophene)[9] ² PPDT2FBT: A semi-crystalline fluorene copolymer, demonstrating the potential of advanced copolymer design.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for similar 9,9-dialkylfluorenes.

Materials:

-

2,7-dibromofluorene

-

1-Bromododecane

-

Potassium hydroxide (KOH)

-

Aliquat 336 (Phase-transfer catalyst)

-

Toluene or Dichloromethane (DCM)

-

Ethanol

-

Deionized water

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

To the flask, add 2,7-dibromofluorene, a 50% (w/w) aqueous solution of KOH, and a catalytic amount of Aliquat 336.

-

Heat the suspension to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

-

Add 1-bromododecane dropwise to the heated reaction mixture.

-

Allow the reaction to stir overnight at the same temperature.

-

Cool the mixture to room temperature. Add DCM to dissolve the organic product.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water (3 times) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using hexane as the eluent to yield the pure white solid product.

Protocol 2: Synthesis of Poly(9,9-didodecylfluorene) via Suzuki Polymerization

This protocol describes a typical Suzuki-Miyaura cross-coupling polymerization.

Materials:

-

This compound (Monomer A)

-

9,9-Didodecylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium carbonate (K₂CO₃) or Tetraethylammonium hydroxide (Et₄NOH) (Base)

-

Toluene and deionized water (Solvent system)

-

Methanol, Acetone (for precipitation)

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in toluene.

-

Prepare a 2 M aqueous solution of K₂CO₃ and degas it thoroughly with nitrogen for at least 30 minutes.

-

Add the degassed K₂CO₃ solution to the monomer mixture.

-

Add the palladium catalyst [Pd(PPh₃)₄] (typically 1-2 mol%) to the biphasic mixture.

-

Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously under nitrogen for 24-48 hours.

-

Monitor the polymerization progress by observing the increase in viscosity of the solution.

-

After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of stirring methanol to precipitate the polymer.

-

Filter the resulting fibrous polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Re-dissolve the polymer in a minimal amount of toluene or chloroform and re-precipitate it into methanol to further purify.

-

Collect the final polymer by filtration and dry it under vacuum at 40-50 °C overnight.

Protocol 3: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a standard multi-layer OLED device.[12]

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Poly(9,9-didodecylfluorene) (PFD) solution in toluene (e.g., 10 mg/mL)

-

Calcium (Ca), Aluminum (Al) or Lithium Fluoride (LiF)/Al for cathode

-

Hellmanex III solution, deionized water, isopropyl alcohol (IPA), acetone

-

Encapsulation epoxy and glass coverslips

Procedure:

-

Substrate Cleaning:

-

Sonicate the patterned ITO substrates sequentially in a 1% Hellmanex solution, deionized water, acetone, and IPA for 15 minutes each.[12]

-

Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 10-15 minutes to improve the ITO work function and remove organic residues.

-

-

Hole Injection Layer (HIL) Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 40 seconds).

-

Anneal the substrates on a hotplate at 120-140 °C for 15 minutes to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Spin-coat the PFD solution directly onto the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds).

-

Anneal the film at a temperature below the polymer's glass transition temperature (e.g., 80 °C) for 20 minutes to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

-

Deposit a bilayer cathode through a shadow mask aligned with the ITO pixels. A typical cathode consists of a thin layer of LiF (1 nm) or Ca (20 nm) for efficient electron injection, followed by a thicker, more stable layer of Al (100 nm).

-

-

Encapsulation:

-

Remove the completed devices from the evaporator inside the glovebox.

-

Apply a UV-curable epoxy around the active area of the device and place a glass coverslip on top.

-

Cure the epoxy with a UV lamp to seal the device and protect it from oxygen and moisture.

-

-

Testing:

-

The device is now ready for electrical and optical characterization using a source measure unit and a spectrometer.

-

Visualizations

Caption: Synthesis of this compound.

Caption: Suzuki polymerization to form poly(9,9-didodecylfluorene).

Caption: Layered architecture of a typical polymer-based OLED.

Caption: Workflow for OLED fabrication and testing.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Record External Quantum Efficiency in Blue OLED Device | Department of Energy [energy.gov]

- 5. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Semi-crystalline photovoltaic polymers with efficiency exceeding 9% in a ∼300 nm thick conventional single-cell device - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

Application Notes and Protocols for Suzuki Coupling Reaction of 9,9-Didodecyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(9,9-didodecylfluorene) and related copolymers via the Suzuki coupling reaction of 9,9-Didodecyl-2,7-dibromofluorene. This reaction is a cornerstone for creating conjugated polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. In polymer chemistry, it is widely employed for the synthesis of conjugated polymers by reacting a dihaloaromatic monomer with an aromatic diboronic acid or ester, catalyzed by a palladium complex.[1][2] The fluorene unit is a popular building block for blue-emitting polymers due to its high photoluminescence quantum yield and good thermal stability. The long alkyl chains at the C-9 position, such as dodecyl groups, are introduced to ensure solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing of organic electronic devices.

This protocol focuses on the polymerization of this compound with a suitable bis(boronic acid) or bis(boronic acid ester) comonomer to yield high molecular weight polyfluorene derivatives. The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are critical for achieving the desired polymer properties.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling polymerization of this compound. The specific comonomer, catalyst system, and reaction conditions can be modified to achieve different polymer structures and properties.

Protocol 1: Synthesis of Poly(9,9-didodecylfluorene-alt-phenylene)

This protocol describes the reaction of this compound with 1,4-phenylenediboronic acid.

Materials:

-

This compound

-

1,4-Phenylenediboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Degassed water

-

Methanol

-

Acetone

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), 1,4-phenylenediboronic acid (1.0 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (0.01 equiv) and PPh₃ (0.04 equiv), or Pd(PPh₃)₄ (0.01 equiv)).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.

-

Reaction: Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) if desired.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Collect the polymer by filtration.

-

Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

-

Purification: Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., methanol, then acetone, then chloroform). The purified polymer is isolated from the chloroform fraction.

-

Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) overnight.

Data Presentation

The following table summarizes representative quantitative data for polyfluorene synthesis via Suzuki coupling, adapted from literature for similar 9,9-dialkylfluorene derivatives.

| Monomers | Catalyst System | Base | Solvent | Time (h) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Yield (%) | Reference |

| 9,9-dioctylfluorene-2,7-diboronic acid + 9,9-dioctyl-2,7-dibromofluorene | Pd(OAc)₂ | K₂CO₃ | THF/Water | 48 | 9.3 | 1.9 | 53 | [3] |

| 9,9-dioctylfluorene-2,7-diboronic acid + 9,9-dioctyl-2,7-dibromofluorene (mechanochemical) | Pd(OAc)₂ | K₂CO₃ | None | 0.5 | 8.3 | 2.1 | - | [3] |

| 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)triolborate | Pd₂(dba)₃·CHCl₃ / t-Bu₃P | - | THF/Water | - | 5-69 | 1.14-1.38 | - | [4][5] |

| 9,9-dioctylfluorene-2,7-diboronic acid + 4,7-dibromobenzo[c]-1,2,5-thiadiazole (mechanochemical) | Pd(OAc)₂ | K₂CO₃ | None | - | 5.6 | 1.4 | 25 | [3] |

Visualization of Workflow and Mechanism

Experimental Workflow:

The following diagram illustrates the general experimental workflow for the Suzuki polymerization.

Caption: General experimental workflow for the Suzuki coupling polymerization of this compound.

Suzuki Coupling Catalytic Cycle:

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Synthesis and Application of Polymers from 9,9-Didodecyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conjugated polymers using 9,9-Didodecyl-2,7-dibromofluorene as a key monomer. Polyfluorene derivatives are a class of materials with significant potential in organic electronics and, increasingly, in biomedical applications such as bioimaging, biosensing, and drug delivery. The long dodecyl chains on the fluorene backbone enhance solubility, facilitating polymer processing from solution.

Overview of Polymerization Reactions

This compound is a versatile monomer for the synthesis of polyfluorenes and their copolymers through various cross-coupling reactions. The two most common and effective methods are Suzuki coupling and Yamamoto coupling polymerizations.

-

Suzuki Coupling Polymerization: This method involves the palladium-catalyzed cross-coupling of the dibromo-monomer with a diboronic acid or diboronic ester comonomer. It is a highly versatile method that allows for the synthesis of a wide range of alternating copolymers with well-defined structures. The properties of the resulting polymer can be tuned by the choice of the comonomer.

-

Yamamoto Coupling Polymerization: This nickel-catalyzed polymerization involves the dehalogenative coupling of the dibromo-monomer to form a homopolymer. This method is particularly useful for synthesizing poly(9,9-didodecylfluorene) with a high degree of polymerization.

Experimental Protocols

Suzuki Coupling Polymerization Protocol: Synthesis of Poly[(9,9-didodecylfluorene)-alt-(1,4-phenylene)]

This protocol describes a typical Suzuki coupling reaction between this compound and 1,4-benzenediboronic acid.

Materials:

-

This compound

-

1,4-Benzenediboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Methanol

-

Acetone

-

Chloroform

-

Aliquat 336 (phase-transfer catalyst, optional)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), and a phase-transfer catalyst such as Aliquat 336 (2-3 drops) if desired.

-

Add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol%).

-